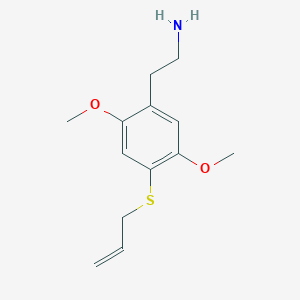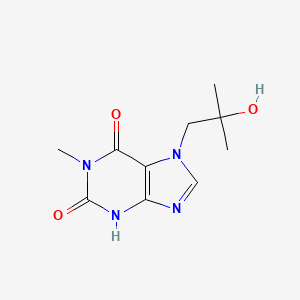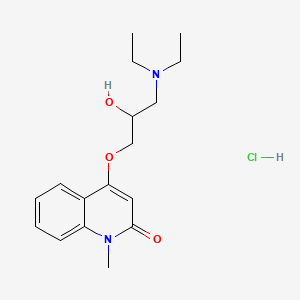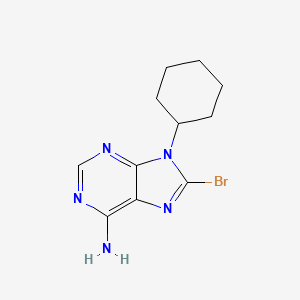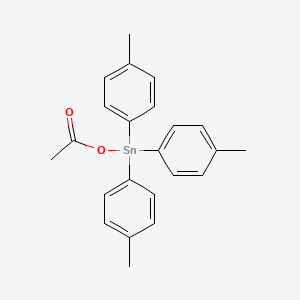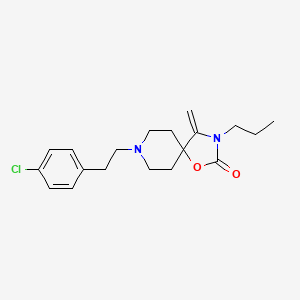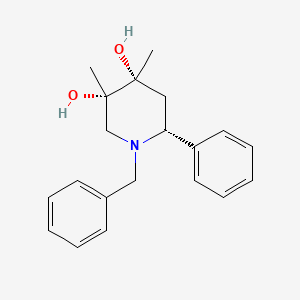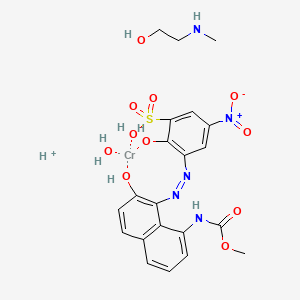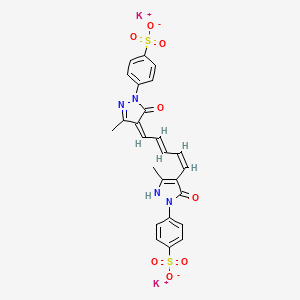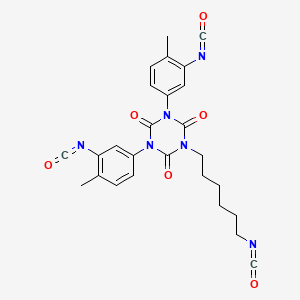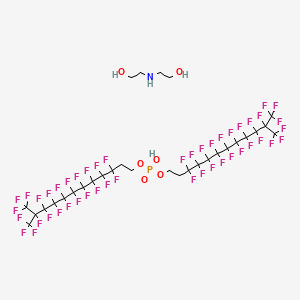
Scytalidic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Scytalidin is a bioactive secondary metabolite produced by filamentous fungi, specifically Scytalidium albumScytalidin exhibits significant antifungal properties, making it a compound of interest in various scientific fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The biosynthesis of scytalidin involves a series of enzymatic reactions starting from the precursor deoxyscytalidin. In Scytalidium album, the α-ketoglutarate dependent oxidoreductase enzyme ScyL2 catalyzes the hydroxylation at the C-6 position of deoxyscytalidin, converting it into scytalidin .
Industrial Production Methods
Currently, the production of scytalidin is primarily achieved through fermentation processes involving the cultivation of Scytalidium album. The optimization of fermentation conditions, such as pH, temperature, and nutrient availability, is crucial for maximizing the yield of scytalidin .
Analyse Des Réactions Chimiques
Types of Reactions
Scytalidin undergoes various chemical reactions, including:
Oxidation: Hydroxylation at specific positions on the molecule.
Reduction: Potential reduction of the anhydride moieties.
Substitution: Possible substitution reactions at the alicyclic ring.
Common Reagents and Conditions
Oxidation: Catalyzed by α-ketoglutarate dependent oxidoreductase enzymes.
Reduction: Typically involves reducing agents like sodium borohydride.
Substitution: Requires nucleophilic reagents under controlled conditions.
Major Products
The major products formed from these reactions include hydroxylated derivatives of scytalidin and other structurally related maleidrides .
Applications De Recherche Scientifique
Scytalidin has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying the biosynthesis of maleidrides and their structural diversity.
Biology: Investigated for its antifungal properties and potential use in controlling fungal infections.
Medicine: Explored for its potential therapeutic applications due to its bioactive properties.
Industry: Potential use in the development of antifungal agents for agricultural and industrial applications.
Mécanisme D'action
Scytalidin exerts its antifungal effects by disrupting the cell membrane integrity of fungal cells. The hydroxylation at the C-6 position is crucial for its bioactivity. The molecular targets and pathways involved include the inhibition of key enzymes in the fungal cell wall synthesis pathway .
Comparaison Avec Des Composés Similaires
Similar Compounds
Deoxyscytalidin: The precursor to scytalidin, lacking the hydroxyl group at the C-6 position.
Zopfiellin: Another maleidride with structural similarities but differing in the position of hydroxylation and ring contraction.
Castaneiolide: A nonadride structurally related to scytalidin, produced through a similar biosynthetic pathway.
Uniqueness
Scytalidin is unique due to its specific hydroxylation pattern and its potent antifungal activity with low phytotoxicity.
Propriétés
Numéro CAS |
39012-16-3 |
|---|---|
Formule moléculaire |
C22H28O7 |
Poids moléculaire |
404.5 g/mol |
Nom IUPAC |
(2S,10R)-10-butyl-10-hydroxy-2-pentyl-6,14-dioxatricyclo[10.3.0.04,8]pentadeca-1(12),4(8)-diene-5,7,13,15-tetrone |
InChI |
InChI=1S/C22H28O7/c1-3-5-7-8-13-10-14-15(19(24)28-18(14)23)11-22(27,9-6-4-2)12-16-17(13)21(26)29-20(16)25/h13,27H,3-12H2,1-2H3/t13-,22+/m0/s1 |
Clé InChI |
FLCKGELADIJEEM-WHEQGISXSA-N |
SMILES isomérique |
CCCCC[C@H]1CC2=C(C[C@@](CC3=C1C(=O)OC3=O)(CCCC)O)C(=O)OC2=O |
SMILES canonique |
CCCCCC1CC2=C(CC(CC3=C1C(=O)OC3=O)(CCCC)O)C(=O)OC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


